molecular formula C16H21ClN4 B1212160 Mepiprazole CAS No. 20326-12-9

Mepiprazole

Cat. No.: B1212160
CAS No.: 20326-12-9
M. Wt: 304.82 g/mol
InChI Key: DOTIMEKVTCOGED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of mepiprazole involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(5-methyl-1H-pyrazol-3-yl)ethyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mepiprazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the phenyl ring or the piperazine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions include N-oxides, amines, and substituted derivatives .

Comparison with Similar Compounds

Properties

CAS No.

20326-12-9

Molecular Formula

C16H21ClN4

Molecular Weight

304.82 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)

InChI Key

DOTIMEKVTCOGED-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl

20326-12-9

Related CAS

20344-15-4 (di-hydrochloride)

Synonyms

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride
EMD 16,923
mepiprazole
mepiprazole dihydrochloride
Quiadon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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